molecular formula C22H26Cl2N4 B1676988 NBI-34041 CAS No. 268545-87-5

NBI-34041

Numéro de catalogue: B1676988
Numéro CAS: 268545-87-5
Poids moléculaire: 417.4 g/mol
Clé InChI: AKLMUGFDGONMAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NBI-34041 is a complex organic compound with a unique structure that includes multiple functional groups

Méthodes De Préparation

The synthesis of NBI-34041 involves several steps, starting with the preparation of the core structure followed by the introduction of the substituents. The synthetic route typically includes:

    Step 1: Formation of the core naphthylene structure through cyclization reactions.

    Step 2: Introduction of the 2,4-dichlorophenyl group via electrophilic aromatic substitution.

    Step 3: Addition of the heptan-4-yl group through alkylation reactions.

    Step 4: Methylation of the core structure to introduce the methyl group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Analyse Des Réactions Chimiques

NBI-34041 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its reduced forms, typically using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

NBI-34041 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of NBI-34041 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

NBI-34041 can be compared with similar compounds such as:

    1-(2,4-Dichlorophenyl)ethylamine: Shares the 2,4-dichlorophenyl group but differs in the core structure.

    5-(Heptan-4-yl)-7-methyl-4,5-dihydro-3H-2,2a,5,8-tetraazaacenaphthylene: Lacks the 2,4-dichlorophenyl group but has a similar core structure.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Activité Biologique

NBI-34041, also known as SB-723620, is a high-affinity, nonpeptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has garnered attention for its potential therapeutic applications in treating anxiety and depression by modulating the hypothalamic-pituitary-adrenal (HPA) axis response to stress. The following sections delve into the biological activity of this compound, including preclinical studies, clinical trials, and its pharmacological profile.

This compound functions primarily by blocking the CRF1 receptor, which plays a critical role in the regulation of the stress response. This inhibition prevents the overactivation of the HPA axis, which is often implicated in mood disorders such as anxiety and depression. The compound has demonstrated a significant ability to inhibit cyclic AMP (cAMP) accumulation in response to CRF stimulation in various cell lines, indicating its functional potency as a CRF1 antagonist .

Preclinical Studies

Preclinical investigations have utilized both in vitro and in vivo models to evaluate the efficacy and safety of this compound:

  • Cell Line Studies : this compound was tested on human cell lines expressing CRF receptors. It effectively inhibited CRF-induced cAMP accumulation, confirming its action as a potent CRF1 antagonist .
  • Animal Studies : In Sprague-Dawley rats, this compound was shown to reduce adrenocorticotropic hormone (ACTH) release in response to stressors such as footshocks. The compound was administered at various doses (3, 10, and 30 mg/kg), demonstrating a dose-dependent effect on ACTH inhibition .

Clinical Trials

A Phase I clinical trial was conducted with 24 healthy male volunteers to assess the safety and pharmacodynamics of this compound. Participants received either this compound at doses of 10, 50, or 100 mg/day or a placebo for 14 days. Key findings from this study included:

  • Safety Profile : No significant adverse effects were reported concerning liver enzymes or cardiovascular parameters. The treatment did not impair basal ACTH and cortisol secretion, suggesting that this compound does not disrupt normal HPA axis functioning .
  • Stress Response : The Trier Social Stress Test (TSST) was employed to evaluate psychosocial stress responses. Results indicated that participants receiving this compound exhibited significantly lower cortisol responses compared to the placebo group after treatment, suggesting enhanced resilience against stress without altering subjective stress perception .

Summary of Findings

Study TypeKey Findings
In Vitro Inhibition of cAMP accumulation; high affinity for CRF1 receptor (Ki = 4.0 nM)
Animal Models Dose-dependent reduction of ACTH release in response to stressors
Clinical Trials Safe across all doses; no impairment of HPA axis; reduced cortisol response to psychosocial stress

Future Directions

The ongoing exploration into CRF1 antagonists like this compound holds potential for developing novel treatments for mood disorders. Further studies are necessary to establish long-term efficacy and safety profiles in diverse populations.

Propriétés

Numéro CAS

268545-87-5

Formule moléculaire

C22H26Cl2N4

Poids moléculaire

417.4 g/mol

Nom IUPAC

3-(2,4-dichlorophenyl)-9-heptan-4-yl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene

InChI

InChI=1S/C22H26Cl2N4/c1-4-6-16(7-5-2)27-10-11-28-22-19(27)12-14(3)25-21(22)20(26-28)17-9-8-15(23)13-18(17)24/h8-9,12-13,16H,4-7,10-11H2,1-3H3

Clé InChI

AKLMUGFDGONMAA-UHFFFAOYSA-N

SMILES

CCCC(CCC)N1CCN2C3=C1C=C(N=C3C(=N2)C4=C(C=C(C=C4)Cl)Cl)C

SMILES canonique

CCCC(CCC)N1CCN2C3=C1C=C(N=C3C(=N2)C4=C(C=C(C=C4)Cl)Cl)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-(2,4-dichlorophenyl)-4-methyl-6-(1-propylbutyl)-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene
NBI-34041

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NBI-34041
Reactant of Route 2
Reactant of Route 2
NBI-34041
Reactant of Route 3
Reactant of Route 3
NBI-34041
Reactant of Route 4
NBI-34041
Reactant of Route 5
Reactant of Route 5
NBI-34041
Reactant of Route 6
Reactant of Route 6
NBI-34041

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.